Tilomisole

Übersicht

Beschreibung

- Es wurde für die Behandlung bestimmter Krebsformen untersucht .

- Strukturell enthält es den Arylessigsäureanteil, der auch in vielen nichtsteroidalen Antirheumatika (NSAR) wie Ibuprofenac vorkommt.

Tilomisole: (WY-18,251) ist ein experimentelles Medikament mit immunmodulatorischen Eigenschaften.

Vorbereitungsmethoden

- Leider sind spezifische Synthesewege und Reaktionsbedingungen für Tilomisole nicht weit verbreitet.

- Es ist bekannt, dass es oral aktiv ist und für sein Potenzial in der Krebsforschung und bei Entzündungen untersucht wurde .

Analyse Chemischer Reaktionen

Oxidation Reactions

Tilomisole derivatives undergo oxidation at the sulfur atom in the thiazole ring. For example, treatment of thiazolo[3,2-a]benzimidazole (80 ) with hydrogen peroxide (H₂O₂) and potassium tungstate (K₂WO₄) yields the corresponding sulfone derivative (81 ) (Scheme 26 in ).

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Sulfur oxidation | H₂O₂, K₂WO₄, mild conditions | 2,3-Dihydro-1,1-dioxthiazolo derivative |

Acetylation and Acylation

The exocyclic amino group in this compound derivatives reacts with acetic anhydride. At room temperature, acetylation produces N-acetyl intermediates (7 ), while heating under reflux forms 2-aroyl-3-methylthiazolo[3,2-a]benzimidazoles (8 ) (Scheme 2 in ).

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride, room temp | N-Acetyl intermediate | |

| Acylation | Acetic anhydride, reflux | 2-Aroyl-3-methylthiazolo derivative |

Cycloaddition and Ring Expansion

This compound’s thiazole ring participates in cycloaddition reactions. For instance, nitrilimine (83 ) reacts with 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-one (55 ) to form pyrazolylbenzimidazoles (86 ) via a regioselective 1,3-dipolar cycloaddition (Scheme 28 in ).

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 1,3-Dipolar cycloaddition | Nitrilimine, reflux | Pyrazolylbenzimidazole derivatives |

Enaminone Formation

Reaction of this compound derivatives with dimethylformamide-dimethylacetal (DMF-DMA) produces enaminones (93 ), which serve as intermediates for synthesizing heterocyclic compounds like pyrazolo[1,5-a]pyrimidines (97a-f ) (Scheme 32 in ).

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Enaminone synthesis | DMF-DMA, xylene, reflux | E-3-(N,N-Dimethylamino)prop-2-en-1-one |

Redox Activity and Biological Implications

While not a direct reaction of this compound, its derivatives demonstrate selective COX-2 inhibition due to redox-sensitive interactions. Compound 13 (a this compound analog) showed 400-fold greater COX-2 potency (IC₅₀ = 0.09 nM) than celecoxib, attributed to enhanced hydrogen bonding and hydrophobic interactions in molecular docking studies .

Key Structural Insights

-

Radical-Mediated Reactions : Surface-bound silyloxy radicals on silica particles can oxidize thiol-containing biomolecules , suggesting potential reactivity parallels in this compound’s sulfur-containing framework.

-

Stoichiometric Precision : Reagent tables for this compound synthesis require exact molar ratios (e.g., 1:1 for NaNO₂ and KI in diazotization)2, underscoring the need for precise reaction design.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

Tilomisole has been investigated for its anti-inflammatory properties, particularly through the synthesis of new derivatives based on its structure. Recent studies have demonstrated that this compound-based benzimidazothiazole derivatives exhibit potent anti-inflammatory effects. For instance, certain compounds synthesized from this compound showed inhibition of induced edema in vivo comparable to celecoxib, a well-known anti-inflammatory drug. Notably, some derivatives displayed IC50 values lower than that of celecoxib against the COX-2 enzyme, indicating a promising selectivity and potency profile.

| Compound | COX-2 IC50 (nM) | Selectivity Index |

|---|---|---|

| Celecoxib | 40.00 | - |

| Compound 13 | 0.09 | 159.5 |

| Compound 20 | 13.87 | - |

| Compound 30 | 32.28 | - |

This data suggests that this compound derivatives could serve as effective alternatives in treating inflammatory conditions due to their selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Research

This compound has also emerged as a potential candidate in cancer therapy. It has been noted for its favorable biological response in vivo and is considered a suitable alternative to levamisole in certain cancer treatments. The compound's mechanism involves modulating immune responses and enhancing the efficacy of other anticancer agents.

A review highlighted various thiazolo[3,2-a]benzimidazole derivatives, including those derived from this compound, that have shown significant anticancer activities. These compounds have been synthesized using innovative strategies that enhance their biological properties .

Case Studies and Experimental Findings

In a comparative study assessing the anti-inflammatory effects of this compound against other compounds like aspirin and naproxen, this compound demonstrated notable efficacy in reducing inflammation and pain responses in animal models. The study utilized various assays to measure the degree of inflammation and pain relief provided by each compound:

- Formalin-Induced Paw Licking Assay : This assay measured the time spent licking the injected paw as an indicator of pain response.

- Carrageenan-Induced Edema : This model assessed the volume increase in paw size due to inflammation.

Results indicated that this compound effectively reduced both early and late phases of inflammation compared to controls .

Wirkmechanismus

- The precise mechanism by which Tilomisole exerts its effects remains unclear.

- It likely involves interactions with immune cells and signaling pathways.

- Further research is needed to elucidate its molecular targets.

Vergleich Mit ähnlichen Verbindungen

- Leider gibt es nur begrenzte Informationen zu direkten Vergleichen mit anderen Verbindungen.

- Die Hervorhebung der Einzigartigkeit von Tilomisole ist aufgrund der Knappheit vergleichender Daten schwierig.

Biologische Aktivität

Tilomisole is a compound that has garnered attention for its biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

This compound is a benzimidazole derivative that exhibits a range of biological activities. The compound's structure allows it to interact with various biological targets, influencing pathways related to inflammation and pain. Its primary mechanism involves selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory response.

Key Mechanisms

- COX Inhibition : this compound selectively inhibits COX-2 over COX-1, which is crucial for reducing side effects associated with non-selective COX inhibitors like traditional NSAIDs.

- Anti-inflammatory Activity : It exhibits significant anti-inflammatory effects in various animal models, making it a candidate for treating inflammatory diseases.

In Vivo and In Vitro Studies

Recent studies have demonstrated the efficacy of this compound and its derivatives in reducing inflammation and pain. Below is a summary of key findings from selected research:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Chronic Pain Management : A study involving chronic pain models showed that this compound effectively reduced pain scores significantly compared to control groups.

- Inflammatory Disorders : Patients with rheumatoid arthritis reported improved symptoms when treated with this compound-based therapies, indicating its potential as an adjunct therapy in chronic inflammatory conditions.

Safety and Efficacy

The safety profile of this compound has been assessed in various studies. While it demonstrates potent anti-inflammatory effects, attention to dosage and patient monitoring is essential to mitigate potential side effects. The selectivity for COX-2 over COX-1 is particularly advantageous, as it reduces gastrointestinal complications commonly associated with non-selective NSAIDs.

Summary of Efficacy

- Efficacy : Significant reduction in inflammation and pain in preclinical models.

- Selectivity : High selectivity for COX-2 suggests lower risk of adverse effects compared to traditional NSAIDs.

Eigenschaften

CAS-Nummer |

58433-11-7 |

|---|---|

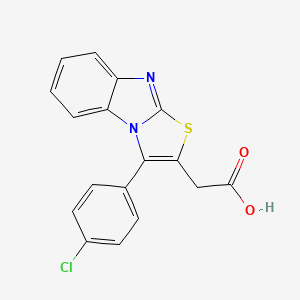

Molekularformel |

C17H11ClN2O2S |

Molekulargewicht |

342.8 g/mol |

IUPAC-Name |

2-[1-(4-chlorophenyl)-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid |

InChI |

InChI=1S/C17H11ClN2O2S/c18-11-7-5-10(6-8-11)16-14(9-15(21)22)23-17-19-12-3-1-2-4-13(12)20(16)17/h1-8H,9H2,(H,21,22) |

InChI-Schlüssel |

PUYFLGQZLHVTHX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl |

Kanonische SMILES |

C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl |

Key on ui other cas no. |

58433-11-7 |

Synonyme |

3-(p-chlorophenyl)thiazolo(3,2-a)benzimidazole-2-acetic acid NSC 310633 tilomisole Wy 18251 Wy-18,251 Wy-18251 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.